Cefuroxim

Übersicht

Beschreibung

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. Cefuroxime works by inhibiting bacterial cell wall synthesis, leading to cell death. It is commonly used to treat infections such as pneumonia, meningitis, otitis media, sepsis, urinary tract infections, and Lyme disease .

Wissenschaftliche Forschungsanwendungen

Cefuroxime has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

Industry: Utilized in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic effects .

Wirkmechanismus

Target of Action

Cefuroxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .

Mode of Action

Cefuroxime inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction prevents the formation of cross-links in the peptidoglycan structure, which are essential for maintaining the strength and rigidity of the bacterial cell wall .

Biochemical Pathways

The inhibition of peptidoglycan synthesis disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . This effect is bactericidal, meaning it kills the bacteria rather than merely inhibiting their growth .

Pharmacokinetics

Cefuroxime exhibits a bioavailability of 37% on an empty stomach, which can increase up to 52% if taken after food . The elimination half-life is approximately 80 minutes, and it is excreted in the urine, with 66-100% of the drug unchanged .

Result of Action

The molecular and cellular effects of Cefuroxime’s action result in the death of the bacteria, thereby helping to clear the infection . It is effective against a wide range of gram-negative and gram-positive organisms, making it a broad-spectrum antibiotic .

Action Environment

Environmental factors can influence the action of Cefuroxime. For instance, the presence of Cefuroxime in agricultural and forest soils has been studied, with results showing that the antibiotic is adsorbed in a rather irreversible way onto these soils . This suggests that environmental conditions, such as soil type, can affect the stability and efficacy of Cefuroxime.

Biochemische Analyse

Biochemical Properties

Cefuroxime, like other beta-lactam antibiotics, works by inhibiting the synthesis of the bacterial cell wall . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction with PBPs is crucial for its antibacterial activity.

Cellular Effects

Cefuroxime exerts its effects on various types of cells, primarily bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that cefuroxime interferes with an autolysin inhibitor .

Molecular Mechanism

The molecular mechanism of action of cefuroxime involves binding to PBPs inside the bacterial cell wall and inhibiting the synthesis of the cell wall . This leads to cell lysis, mediated by autolytic enzymes. The inhibition of these enzymes is a key aspect of cefuroxime’s antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefuroxime have been observed over time. For instance, dosing simulations have shown that standard doses may result in underdosing for many critically ill patients . Continuous infusion of higher than normal doses after a loading dose is more likely to achieve pharmacokinetic/pharmacodynamic targets .

Dosage Effects in Animal Models

In animal models, the effects of cefuroxime can vary with different dosages

Metabolic Pathways

Cefuroxime is not metabolized to a significant degree . It is excreted in the urine largely unchanged

Transport and Distribution

Cefuroxime is well-absorbed and distributed throughout the body

Subcellular Localization

As an antibiotic, it primarily acts on bacterial cells, and its target is the bacterial cell wall

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cefuroxime is synthesized through a multi-step process that involves the formation of a β-lactam ring, which is crucial for its antibiotic activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid, which is then acylated with a suitable acylating agent to form the core structure of cefuroxime. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, cefuroxime is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific strains of bacteria that produce the precursor compounds. These precursors are then chemically modified to produce cefuroxime. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and potency .

Analyse Chemischer Reaktionen

Types of Reactions

Cefuroxime undergoes several types of chemical reactions, including:

Oxidation: Cefuroxime can be oxidized to form various degradation products.

Reduction: Reduction reactions can modify the functional groups on the cefuroxime molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Substitution reactions typically involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various cefuroxime derivatives that may have different pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the antibiotic activity of cefuroxime .

Vergleich Mit ähnlichen Verbindungen

Cefuroxime is often compared with other cephalosporins, such as cephalexin and cefadroxil. Here are some key points of comparison:

Cephalexin: A first-generation cephalosporin that is effective against Gram-positive bacteria but has limited activity against Gram-negative bacteria.

Cefadroxil: Another first-generation cephalosporin with similar properties to cephalexin.

List of Similar Compounds

- Cephalexin

- Cefadroxil

- Cefixime

- Cefotaxime

- Ceftriaxone

Cefuroxime stands out due to its ability to cross the blood-brain barrier and its effectiveness against a broader range of bacteria, including those resistant to other cephalosporins .

Eigenschaften

Key on ui mechanism of action |

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor. |

|---|---|

CAS-Nummer |

55268-75-2 |

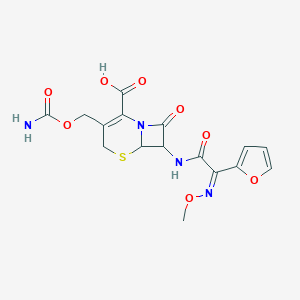

Molekularformel |

C16H16N4O8S |

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1 |

InChI-Schlüssel |

JFPVXVDWJQMJEE-QMTHXVAHSA-N |

SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Isomerische SMILES |

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

Kanonische SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |

melting_point |

218-225 °C |

Key on ui other cas no. |

55268-75-2 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Löslichkeit |

Freely soluble as sodium salt (145 mg/L) |

Synonyme |

cefaloxime; cefuroxim; ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z; (6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cefuroxime?

A1: Cefuroxime exerts its antibacterial effect by disrupting the synthesis of the peptidoglycan layer of bacterial cell walls. [] Similar to other β-lactam antibiotics like penicillin, it inhibits the formation of cross-links in peptidoglycan, ultimately leading to bacterial cell death. []

Q2: What is the molecular formula and weight of cefuroxime?

A2: While several research articles describe cefuroxime, they often focus on its application and do not explicitly state its molecular formula and weight. For precise information, refer to reputable chemical databases or the drug monograph.

Q3: Are there studies characterizing cefuroxime using spectroscopic techniques?

A4: Yes, studies have utilized spectroscopic methods to characterize different forms of cefuroxime axetil, a prodrug of cefuroxime. [] These studies employed techniques such as DSC, XRPD, SEM, FT-IR, and Raman spectroscopy to identify and characterize amorphous and crystalline forms. []

Q4: How does the formulation of cefuroxime axetil influence its stability?

A5: Research indicates that the stability of cefuroxime axetil can be influenced by the excipients used in its formulation. [, ] For instance, cefuroxime axetil displayed degradation at different rates depending on the excipient and storage conditions (dry air vs. increased humidity). [] Mannitol, in particular, appeared to promote an autocatalytic degradation pathway under humid conditions. []

Q5: How does the route of administration impact cefuroxime's pharmacokinetics?

A7: Cefuroxime axetil, the oral prodrug of cefuroxime, exhibits different pharmacokinetic profiles depending on factors such as feeding status and the age of the patient. [] Studies showed that administering cefuroxime axetil with milk or infant formula significantly increased its bioavailability in children compared to fasting conditions. []

Q6: Does cefuroxime effectively penetrate different tissues in the body?

A8: The penetration of cefuroxime into various tissues varies. Research using a pig model showed incomplete penetration into the intervertebral disc, while penetration into subcutaneous adipose tissue and vertebral cancellous bone was more substantial. [] Cefuroxime also demonstrated penetration into middle ear effusions, with therapeutic concentrations achievable in some children with otitis media. [] Studies in pregnant women with premature rupture of membranes revealed that cefuroxime crosses the placenta and achieves therapeutic concentrations in maternal plasma, amniotic fluid, neonatal plasma, placenta, and fetal membranes. []

Q7: Can cystatin C serve as a better predictor of cefuroxime clearance than creatinine clearance?

A9: Research suggests that cystatin C may be a more accurate covariate for cefuroxime clearance compared to the traditionally used creatinine clearance (CLcr). [] This finding has implications for designing optimal dosing strategies for cefuroxime, particularly in patients with impaired renal function.

Q8: How effective is cefuroxime in treating bacterial infections compared to other antibiotics?

A10: Cefuroxime has shown comparable efficacy to other antibiotics in treating various bacterial infections. For instance, in treating acute bronchitis, 5-day cefuroxime axetil therapy demonstrated similar effectiveness to 10-day treatments with either cefuroxime axetil or amoxicillin-clavulanate. [] Clinical trials also indicate that cefuroxime axetil is as effective as other cephalosporins, quinolones, macrolides, and amoxicillin/clavulanic acid in managing upper and lower respiratory tract infections. []

Q9: Are there known mechanisms of resistance to cefuroxime in bacteria?

A11: Yes, one mechanism of resistance to cefuroxime in bacteria, particularly Escherichia coli, is the presence of efflux pumps. [] These pumps can expel cefuroxime from the bacterial cell, reducing its effective concentration and contributing to resistance. [] Studies have shown that the addition of an efflux pump inhibitor can restore cefuroxime susceptibility in certain E. coli strains. []

Q10: Have there been efforts to enhance cefuroxime delivery to specific tissues, like the brain?

A12: Research has explored the use of nanoemulsions as a delivery system to improve cefuroxime's penetration into the brain. [] A study demonstrated that a cefuroxime-loaded nanoemulsion enhanced drug concentration in the brain of rats compared to free cefuroxime. [] This approach shows promise for treating central nervous system infections, where drug delivery across the blood-brain barrier is a significant challenge.

Q11: What analytical techniques are commonly employed to quantify cefuroxime concentrations?

A11: Various analytical methods are used to measure cefuroxime concentrations. These include:

- Microbiological assay: This method utilizes the inhibitory effect of cefuroxime on the growth of susceptible bacteria. [, , ]

- High-performance liquid chromatography (HPLC): This technique provides a sensitive and specific method for quantifying cefuroxime in various matrices, including serum, aqueous humor, and middle ear effusions. [, , , ]

- Flow injection chemiluminescence: This method relies on the enhancement of chemiluminescence intensity by cefuroxime in a luminol-potassium permanganate system, allowing for sensitive detection. []

- Spectrophotometry: This technique can be used for simultaneous estimation of cefuroxime sodium and other drugs like sulbactam sodium in injections, exploiting their unique absorbance properties at specific wavelengths. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.